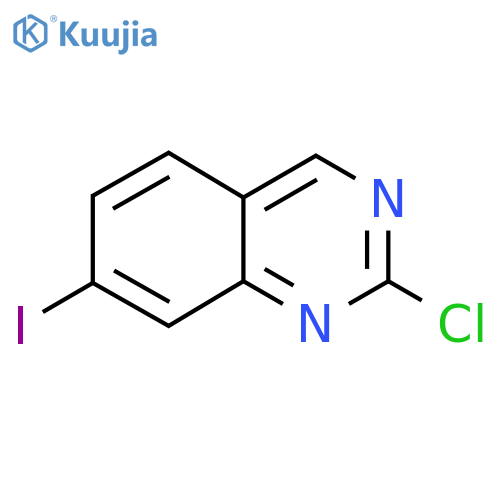Cas no 2089316-22-1 (2-Chloro-7-iodoquinazoline)

2-Chloro-7-iodoquinazoline structure
商品名:2-Chloro-7-iodoquinazoline
2-Chloro-7-iodoquinazoline 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-7-iodoquinazoline
- AKOS030625349
- BS-16560
- D83979
- 2089316-22-1
-
- インチ: 1S/C8H4ClIN2/c9-8-11-4-5-1-2-6(10)3-7(5)12-8/h1-4H
- InChIKey: OACROEMKWMRRHG-UHFFFAOYSA-N
- ほほえんだ: IC1C=CC2=CN=C(N=C2C=1)Cl
計算された属性
- せいみつぶんしりょう: 289.91077g/mol
- どういたいしつりょう: 289.91077g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 167
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 25.8
2-Chloro-7-iodoquinazoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD753741-250mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 250mg |
¥2009.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD753741-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
¥1025.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD753741-1g |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 1g |
¥5023.0 | 2022-03-01 | |
| Ambeed | A645633-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
$77.0 | 2025-02-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X34325-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
¥984.0 | 2024-07-18 | |
| Aaron | AR01KKQ9-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
$242.00 | 2025-02-12 | |
| Ambeed | A645633-250mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 250mg |
$151.0 | 2025-02-26 | |
| Chemenu | CM514455-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
$150 | 2022-09-01 | |
| eNovation Chemicals LLC | Y1259799-100mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 100mg |
$275 | 2024-06-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SE922-200mg |
2-Chloro-7-iodoquinazoline |
2089316-22-1 | 97% | 200mg |
1810.0CNY | 2021-07-09 |
2-Chloro-7-iodoquinazoline 関連文献
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
2089316-22-1 (2-Chloro-7-iodoquinazoline) 関連製品
- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 1261976-43-5(3-Methoxy-5-(naphthalen-2-yl)benzoic acid)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2089316-22-1)2-Chloro-7-iodoquinazoline

清らかである:99%/99%
はかる:250mg/1g
価格 ($):272.0/635.0